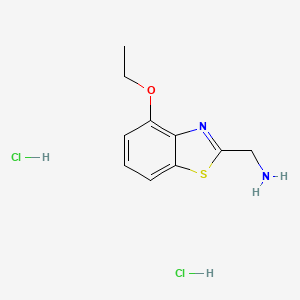
1-(4-Ethoxy-1,3-benzothiazol-2-yl)methanaminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxy-1,3-benzothiazol-2-yl)methanaminedihydrochloride is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxy-1,3-benzothiazol-2-yl)methanaminedihydrochloride typically involves the reaction of 4-ethoxy-1,3-benzothiazole with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxy-1,3-benzothiazol-2-yl)methanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amine derivatives .
Scientific Research Applications
1-(4-Ethoxy-1,3-benzothiazol-2-yl)methanaminedihydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antibacterial and antifungal properties.
Industry: The compound is used in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-1,3-benzothiazol-2-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. It may inhibit enzymes such as dihydroorotase and DNA gyrase, disrupting essential cellular processes in microorganisms. The compound’s structure allows it to bind to these targets effectively, leading to its biological activity .
Comparison with Similar Compounds
1,3-Benzothiazole: A parent compound with similar structural features but lacking the ethoxy and methanamine groups.
2-Aminobenzothiazole: Another derivative with an amino group at the 2-position, showing different biological activities.
Uniqueness: 1-(4-Ethoxy-1,3-benzothiazol-2-yl)methanaminedihydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethoxy group enhances its solubility and reactivity, while the methanamine group contributes to its potential as a therapeutic agent .
Properties
Molecular Formula |
C10H14Cl2N2OS |
|---|---|
Molecular Weight |
281.20 g/mol |
IUPAC Name |
(4-ethoxy-1,3-benzothiazol-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H12N2OS.2ClH/c1-2-13-7-4-3-5-8-10(7)12-9(6-11)14-8;;/h3-5H,2,6,11H2,1H3;2*1H |
InChI Key |
XUKNOXGTUQIABW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















